molecular formula C25H26N4O3 B2958061 N-((1-(2-(isopropyl(phenyl)amino)-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)methyl)-N-methylfuran-2-carboxamide CAS No. 919977-85-8

N-((1-(2-(isopropyl(phenyl)amino)-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)methyl)-N-methylfuran-2-carboxamide

Cat. No.: B2958061
CAS No.: 919977-85-8
M. Wt: 430.508
InChI Key: ITIONGJHTTXVLX-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazole, a planar, five-membered heteroaromatic molecule with 3C and 2N atoms in 1 and 3 positions . It has extensive intramolecular hydrogen bonding and exists in two equivalent tautomeric forms .


Molecular Structure Analysis

The molecular structure of imidazole derivatives is non-planar with dihedral angles between the planes of the imidazole and phenyl-enedi-amine rings . In the crystal, molecules are connected by N-H⋯N hydrogen bonds .


Chemical Reactions Analysis

Imidazole and its derivatives are amphoteric in nature, susceptible to electrophilic and nucleophilic attack, and highly stable to thermal, acid, base, oxidation, and reduction conditions .

Scientific Research Applications

Antiviral Activity

Research has explored the synthesis and antiviral activities of compounds structurally related to benzimidazoles and imidazoles. For instance, Hamdouchi et al. (1999) designed a series of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, which demonstrated significant antirhinovirus activities. These compounds were synthesized with the aim of exploring their potential as antiviral agents, with the imidazo[1,2-a]pyridine ring being a key feature in their structure similar to the subject compound (Hamdouchi et al., 1999).

Corrosion Inhibition

Yadav et al. (2015) investigated amino acid compounds, specifically benzimidazole derivatives, as eco-friendly corrosion inhibitors for steel in acidic solutions. These studies provide insights into the use of benzimidazole-related compounds in applications beyond pharmaceuticals, suggesting potential industrial applications in corrosion prevention (Yadav et al., 2015).

Anti-inflammatory and Anti-cancer Properties

Research has also focused on the synthesis and biological evaluation of various benzamide derivatives, exploring their potential biological applications, including anti-inflammatory and anti-cancer activities. Saeed et al. (2015) synthesized a series of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, demonstrating potential biological applications and indicating the broad applicability of these compounds in medicinal chemistry (Saeed et al., 2015).

Future Directions

Imidazoles play an important role in medicinal chemistry, and many of its derivatives have demonstrated significant biological activity . Future research could focus on exploring the synthesis methods, biological activities, and potential applications of this specific compound.

Mechanism of Action

Target of Action

It is known that similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

The exact mode of action of this compound is currently unknown. Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

It is known that indole derivatives can affect a wide range of biochemical pathways due to their diverse biological activities . Therefore, it is plausible that this compound could similarly affect multiple biochemical pathways, leading to a variety of downstream effects.

Pharmacokinetics

It is known that imidazole compounds, which have a similar structure, show good tissue penetration and permeability . This suggests that the compound could potentially have favorable pharmacokinetic properties, leading to good bioavailability.

Result of Action

It is known that similar compounds have shown anti-inflammatory and analgesic activities . This suggests that the compound could potentially have similar effects at the molecular and cellular level.

Action Environment

It is known that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances . Therefore, it is plausible that similar environmental factors could influence the action of this compound.

Properties

IUPAC Name

N-methyl-N-[[1-[2-oxo-2-(N-propan-2-ylanilino)ethyl]benzimidazol-2-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3/c1-18(2)29(19-10-5-4-6-11-19)24(30)17-28-21-13-8-7-12-20(21)26-23(28)16-27(3)25(31)22-14-9-15-32-22/h4-15,18H,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITIONGJHTTXVLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2CN(C)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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